2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride

Overview

Description

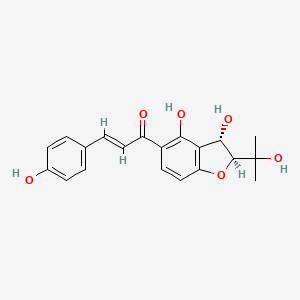

“2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C11H14ClNO2 . It is a white to yellow solid .

Molecular Structure Analysis

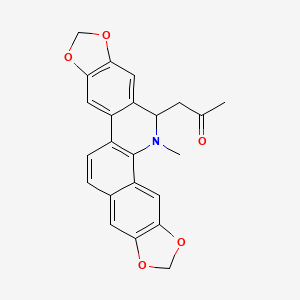

The molecular structure of “2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride” can be represented by the InChI code: 1S/C11H13NO2.ClH/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11;/h1-4H,5-7,12H2,(H,13,14);1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.69 . It is a white to yellow solid . The storage temperature is room temperature .Scientific Research Applications

Synthesis and Development

Synthetic Intermediates : 2-Amino-1,2,3,4-tetrahydronaphthalene derivatives are important intermediates in the synthesis of bioactive compounds. Göksu et al. (2003) described a synthesis method starting from naphthalene-2,3-diol, highlighting its utility in producing biologically active hydrobromide salts (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

Chemoenzymatic Approaches : Orsini et al. (2005) utilized a chemoenzymatic approach to synthesize (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, demonstrating its application as a chiral auxiliary in Reformatsky-type reactions (Orsini, Sello, Manzo, & Lucci, 2005).

Chemical Properties and Reactions

Lipase Enzyme in Kinetic Resolution : Li et al. (2011) explored the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and 2-amino-1,2,3,4-tetrahydronaphthalene analogues using Candida antarctica lipase B (Li, Rantapaju, & Kanerva, 2011).

Hydrogen Bonding Studies : Barcon et al. (2001) studied the crystal structure of various tetrahydronaphthalene derivatives, providing insights into their hydrogen bonding characteristics (Barcon, Brunskill, Lalancette, Thompson, & Miller, 2001).

Biomedical Research and Applications

Antioxidant and Tumor Inhibitory Activity : Hamdy et al. (2013) synthesized new 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives and evaluated their antioxidant and tumor inhibitory activities, demonstrating their potential in cancer research (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Pharmacodynamics Evaluation : Marinov et al. (2019) synthesized 1,8-Naphthalimide derivatives with non-protein amino acids, including 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, and assessed their cytotoxic effects on human tumor cell lines, providing insights into their pharmacodynamics (Marinov et al., 2019).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), do not eat, drink or smoke when using this product (P270), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride are the neurotransmitters serotonin and norepinephrine . It has been shown to inhibit the reuptake of these neurotransmitters, and likely induces their release as well . It is also likely to act on dopamine on account of its full substitution of d-amphetamine in rodent studies .

Mode of Action

The compound interacts with its targets by inhibiting their reuptake, which increases the concentration of these neurotransmitters in the synaptic cleft . This leads to an enhanced signal transmission across neurons. The compound also likely induces the release of these neurotransmitters, further amplifying their effects .

Biochemical Pathways

The affected biochemical pathways primarily involve the signaling mechanisms of serotonin, norepinephrine, and possibly dopamine . By inhibiting the reuptake of these neurotransmitters and inducing their release, the compound enhances their signaling pathways, leading to increased neurotransmission .

Result of Action

The result of the compound’s action is an increase in the neurotransmission of serotonin and norepinephrine, and possibly dopamine . This can lead to various molecular and cellular effects, depending on the specific functions of these neurotransmitters in different parts of the brain. For example, increased serotonin and norepinephrine levels can lead to mood elevation, while increased dopamine levels can enhance reward-related behaviors .

properties

IUPAC Name |

2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11;/h1-4H,5-7,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLMYOUDVHEYSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride | |

CAS RN |

372143-98-1 | |

| Record name | 2-Naphthalenecarboxylic acid, 2-amino-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372143-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3036502.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036504.png)

![3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036507.png)